molecular formula C16H14O B12613118 3-([1,1'-Biphenyl]-4-yl)but-2-enal CAS No. 919301-82-9

3-([1,1'-Biphenyl]-4-yl)but-2-enal

Cat. No.: B12613118
CAS No.: 919301-82-9
M. Wt: 222.28 g/mol
InChI Key: CJAYQRCOMALDFW-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)but-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a biphenyl group attached to a butenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which is then dehydrated to yield the desired enal compound . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)but-2-enal may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)butanoic acid.

    Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)butanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)but-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-4-yl)but-2-enal is unique due to the presence of both the biphenyl and butenal moieties, which confer distinct chemical and physical properties

Properties

CAS No.

919301-82-9

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-(4-phenylphenyl)but-2-enal

InChI

InChI=1S/C16H14O/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

CJAYQRCOMALDFW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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